molecular formula C9H11NO4S B11987964 ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate

ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B11987964
M. Wt: 229.26 g/mol
InChI Key: XFMPOFKLOCBDKF-UHFFFAOYSA-N
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Description

Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a chemical compound with a unique structure that includes a thiophene ring, a carbamate group, and a hydroxy-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of ethyl carbamate with a thiophene derivative under specific conditions. One common method involves the use of ethyl carbamate and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a secondary alcohol .

Scientific Research Applications

Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[1-hydroxy-2-oxo-2-(phenyl)ethyl]carbamate
  • Ethyl N-[1-hydroxy-2-oxo-2-(pyridin-2-yl)ethyl]carbamate
  • Ethyl N-[1-hydroxy-2-oxo-2-(furan-2-yl)ethyl]carbamate

Uniqueness

Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

ethyl N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)carbamate

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(13)10-8(12)7(11)6-4-3-5-15-6/h3-5,8,12H,2H2,1H3,(H,10,13)

InChI Key

XFMPOFKLOCBDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=CS1)O

Origin of Product

United States

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